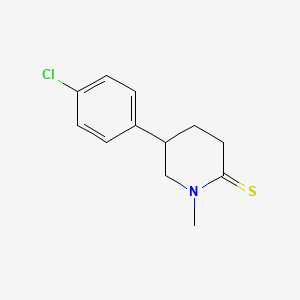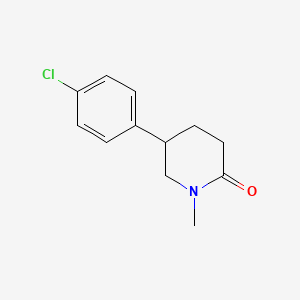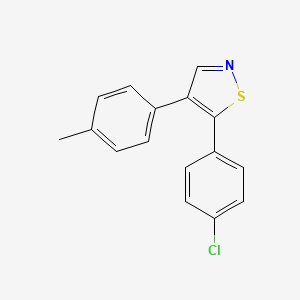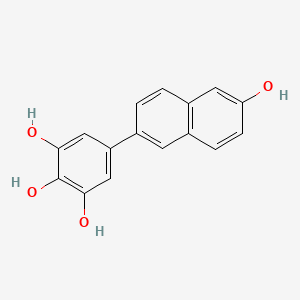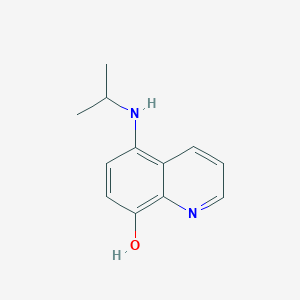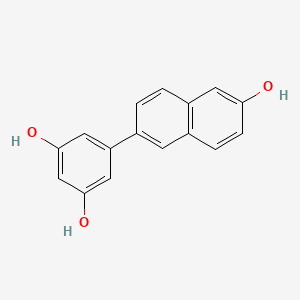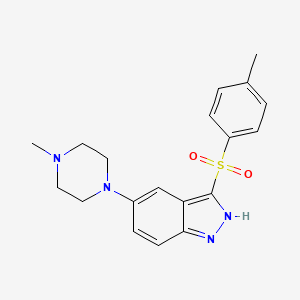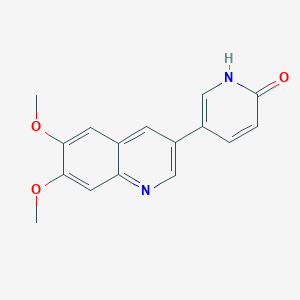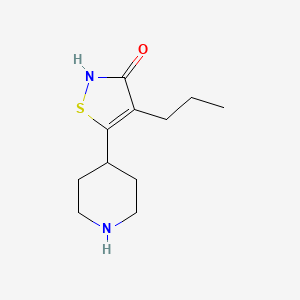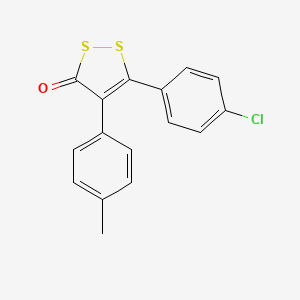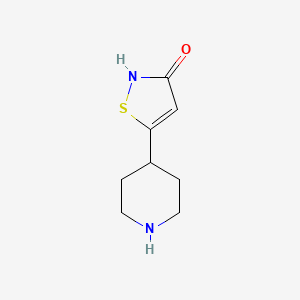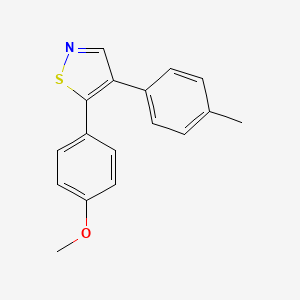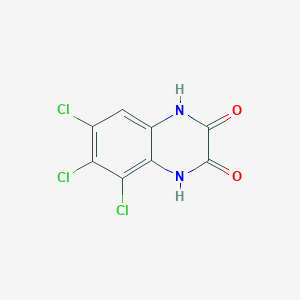![molecular formula C16H11N5O2 B10844616 5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)
5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine is a small molecular drug known for its investigative applications in various scientific fields. It is recognized for its potential as a discovery agent and is often studied for its interactions with biological pathways .
Preparation Methods
The synthetic routes and reaction conditions for 5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine are not extensively documented in publicly available sources. typical preparation methods for similar compounds involve multi-step organic synthesis, often starting with the formation of the core benzo[g]pteridin structure followed by functionalization to introduce the phenyl and amine groups. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and pathways, particularly in the context of cell signaling and apoptosis.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit the BCL-2 protein, which plays a key role in regulating apoptosis (programmed cell death). By inhibiting BCL-2, the compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. The pathways involved include the NF-kappa B signaling pathway, HIF-1 signaling pathway, and sphingolipid signaling pathway .
Comparison with Similar Compounds
5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may have different functional groups or substitutions.
BCL-2 inhibitors:
Properties
Molecular Formula |
C16H11N5O2 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
5,10-dioxido-2-phenylbenzo[g]pteridine-5,10-diium-4-amine |
InChI |
InChI=1S/C16H11N5O2/c17-14-13-16(19-15(18-14)10-6-2-1-3-7-10)21(23)12-9-5-4-8-11(12)20(13)22/h1-9H,(H2,17,18,19) |
InChI Key |
YWSUTRFYAQHJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=[N+](C4=CC=CC=C4[N+](=C3C(=N2)N)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


